molecular formula C14H13O3P B155237 Diphenylphosphinylacetic acid CAS No. 1831-63-6

Diphenylphosphinylacetic acid

Cat. No. B155237
CAS RN: 1831-63-6
M. Wt: 260.22 g/mol
InChI Key: DDTNHSJIKJRPTF-UHFFFAOYSA-N
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Patent
US04162264

Procedure details

Into a 0.15 l four-neck flask provided with a thermometer, stirrer, gas-supply pipe and a cooler there are charged 33.07 g (0.15 mole) of diphenylchlorophosphine and 18.37 g (0.15 mole) of ethyl ester of chloroacetic acid. The flask contents are purged with nitrogen and cooled to the temperature of -5° C. Thereafter, a mixture of ethylene oxide and nitrogen in the ratio of 1:1 is bubbled into the solution at a temperature of the reaction mixture of from -5° to +5° C. After addition of 6.6 g (0.15 mole) of ethylene oxide and completion of the reaction, the temperature is slowly elevated to 140° C. simultaneously distilling-off dichloroethane. In doing so, ethyl ester of diphenylphosphinylacetic acid is formed.
Quantity
33.07 g
Type
reactant
Reaction Step One
Quantity
18.37 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([P:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)Cl)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CC[O:17][C:18]([CH2:20]Cl)=[O:19].C1[O:24]C1.ClC(Cl)C>>[C:1]1([P:7]([CH2:20][C:18]([OH:17])=[O:19])([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[O:24])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
33.07 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(Cl)C1=CC=CC=C1
Name
Quantity
18.37 g
Type
reactant
Smiles
CCOC(=O)CCl
Step Two
Name
Quantity
6.6 g
Type
reactant
Smiles
C1CO1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 0.15 l four-neck flask provided with a thermometer, stirrer, gas-supply pipe
CUSTOM
Type
CUSTOM
Details
The flask contents are purged with nitrogen
ADDITION
Type
ADDITION
Details
Thereafter, a mixture of ethylene oxide and nitrogen in the ratio of 1:1
CUSTOM
Type
CUSTOM
Details
is bubbled into the solution at a temperature of the reaction mixture of from -5° to +5° C

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.